molecular formula C19H17N3O3 B6716537 Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate

Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate

Cat. No.: B6716537
M. Wt: 335.4 g/mol
InChI Key: OAAZVVZBGYFQDK-UHFFFAOYSA-N
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Description

Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzoate ester

Properties

IUPAC Name

methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-21(16-11-7-6-10-15(16)19(24)25-2)18(23)17-12-13-20-22(17)14-8-4-3-5-9-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAZVVZBGYFQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the use of phenylhydrazine in the condensation reaction to form the phenyl-substituted pyrazole.

    Formation of the benzoate ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the phenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate: is similar to other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring, phenyl group, and benzoate ester makes it a versatile compound for various applications in research and industry.

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